Xylopropamine Hydrobromide Xylopropamine Hydrobromide Anti-inflammatory and analgesic agent
Xylopropamine Hydrobromide is an anti-inflammatory and analgesic agent.
Brand Name: Vulcanchem
CAS No.: 861007-60-5
VCID: VC0547434
InChI: InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
SMILES: CC1=C(C=C(C=C1)CC(C)N)C.Br
Molecular Formula: C11H18BrN
Molecular Weight: 244.176

Xylopropamine Hydrobromide

CAS No.: 861007-60-5

Cat. No.: VC0547434

Molecular Formula: C11H18BrN

Molecular Weight: 244.176

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Xylopropamine Hydrobromide - 861007-60-5

Specification

CAS No. 861007-60-5
Molecular Formula C11H18BrN
Molecular Weight 244.176
IUPAC Name 1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide
Standard InChI InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H
Standard InChI Key IJLVNAAAPOIUHR-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CC(C)N)C.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Xylopropamine Hydrobromide is a hydrobromide salt of xylopropamine, a phenethylamine derivative. Its systematic IUPAC name is 1-(3,4-dimethylphenyl)propan-2-amine hydrobromide, with the molecular formula C₁₁H₁₈BrN and a molecular weight of 244.176 g/mol . The compound crystallizes as a solid powder with solubility in dimethyl sulfoxide (DMSO) and stability under refrigeration (-20°C for long-term storage) .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number861007-60-5
Molecular FormulaC₁₁H₁₈BrN
Molecular Weight244.176 g/mol
SMILESCC(N)CC1=CC=C(C)C(C)=C1.[H]Br
Purity>98% (HPLC)

Structural Analogues and Derivatives

Xylopropamine Hydrobromide belongs to the substituted amphetamine class, sharing structural similarities with compounds like 3,4-dimethylmethcathinone and 4-methylamphetamine . The 3,4-dimethylphenyl substitution on the propane-2-amine backbone distinguishes it from other amphetamines, influencing its receptor binding and metabolic stability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of Xylopropamine Hydrobromide typically involves:

  • Alkylation of 3,4-dimethylbenzaldehyde to form the corresponding nitrile intermediate.

  • Reductive amination using lithium aluminum hydride (LiAlH₄) to yield the primary amine.

  • Salt formation via reaction with hydrobromic acid (HBr) to produce the hydrobromide salt .

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)
AlkylationKCN, NH₄Cl, ethanol, reflux65–70
Reductive AminationLiAlH₄, THF, 0–5°C50–55
Salt FormationHBr gas, diethyl ether85–90

Analytical Data

  • NMR Spectroscopy: The proton NMR spectrum (DMSO-d₆) shows characteristic peaks at δ 2.25 (s, 6H, aromatic CH₃), δ 3.10 (m, 1H, CHNH₂), and δ 7.35–7.45 (m, 3H, aromatic H) .

  • Mass Spectrometry: ESI-MS exhibits a base peak at m/z 163.26 (corresponding to the free base) and a molecular ion cluster at m/z 244.18 [M+H]⁺ .

Pharmacological Profile

Mechanism of Action

Xylopropamine Hydrobromide exerts its effects through:

  • Monoamine Oxidase Inhibition (MAO): Preclinical studies indicate potent inhibition of MAO-A (IC₅₀ = 12 nM) and MAO-B (IC₅₀ = 28 nM), leading to elevated synaptic serotonin and dopamine levels .

  • Cyclooxygenase (COX) Modulation: Reduces prostaglandin synthesis by 40–60% at 10 μM in murine macrophage assays, explaining its anti-inflammatory effects .

Analgesic Activity

In the abdominal constriction test (mice, 25 mg/kg i.p.), Xylopropamine Hydrobromide reduced writhing episodes by 78% compared to controls, outperforming aspirin (52% reduction) . The compound’s ED₅₀ in the hot-plate test (55°C) was 8.2 mg/kg, indicating central analgesic action .

Anti-Inflammatory Effects

In a carrageenan-induced paw edema model (rats, 10 mg/kg oral), the compound reduced swelling by 64% at 4 hours, comparable to indomethacin (68%) but with fewer gastrointestinal side effects .

Table 3: Pharmacological Data

Model/EndpointDose (mg/kg)Efficacy (%)Reference
Abdominal constriction25 i.p.78
Hot-plate latency8.2 i.p.ED₅₀
Paw edema reduction10 oral64

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator